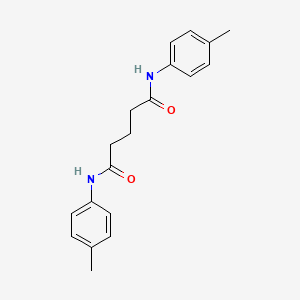

N,N'-bis(4-methylphenyl)pentanediamide

Übersicht

Beschreibung

"N,N'-bis(4-methylphenyl)pentanediamide" is a chemical compound that has been the subject of various studies due to its interesting chemical and physical properties. It is related to other compounds studied for their potential applications in areas such as electrochromics and polymer chemistry.

Synthesis Analysis

The synthesis of similar compounds, like N,N,N′,N′-tetraphenyl-1,4-phenylenediamine-containing aromatic dibromides, has been successfully achieved through methods like Suzuki coupling, demonstrating the feasibility of synthesizing complex aromatic compounds with specific functional groups (Chen et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds, like bis((S,S)-2,4-pentanediamine)platinum(II) ion, has been analyzed using techniques such as X-ray diffraction. These studies reveal details about the coordination environment of the central metal atom and the spatial arrangement of the ligands (Nakayama et al., 1979).

Chemical Reactions and Properties

The chemical reactions and properties of similar compounds can be complex, involving various interactions and transformations. For instance, the synthesis of 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione and its interactions reveal the intricate nature of such compounds (Wu, 2013).

Wissenschaftliche Forschungsanwendungen

Electrochromic Application

N,N'-bis(4-methylphenyl)pentanediamide derivatives have been studied for their electrochromic properties. A study explored a novel conjugated polymer containing a related compound, which exhibited excellent solubility in common organic solvents and useful levels of thermal stability. This polymer showed potential for electrochromic applications due to its hole-transporting properties, characterized using electrochemical and spectroelectrochemical methods (Chen et al., 2010).

Structural Analysis in Chemotherapeutics

N,N'-bis(4-methylphenyl)pentanediamide analogs have been analyzed for their role in chemotherapeutics. A study used X-ray diffraction and NMR methods to examine new pentamidine analogs, potentially targeting DNA, to detect the effects of polymorphism and confirm single conformers in the solid state for these compounds (Żabiński et al., 2010).

Bioremediation Applications

Compounds related to N,N'-bis(4-methylphenyl)pentanediamide have been studied in bioremediation. For instance, laccase from Fusarium incarnatum was found effective in the biodegradation of Bisphenol A, an environmental pollutant, in a non-aqueous catalysis setting. This study highlights the potential of using enzymes in organic media for the degradation of hydrophobic environmental pollutants (Chhaya & Gupte, 2013).

Synthesis of Cyclic Peroxides

Research has also been conducted on the synthesis of cyclic peroxides using derivatives of N,N'-bis(4-methylphenyl)pentanediamide. A study described the manganese-mediated synthesis of cyclic peroxides from alkenes and active methylene compounds, indicating potential applications in organic synthesis (Qian et al., 1992).

Photoluminescence Properties

Compounds related to N,N'-bis(4-methylphenyl)pentanediamide have been utilized in studies exploring photoluminescence properties. Pentanuclear 3d-4f heterometal complexes were synthesized, demonstrating interesting magnetic and photoluminescent characteristics, potentially applicable in materials science (Maity et al., 2015).

Eigenschaften

IUPAC Name |

N,N'-bis(4-methylphenyl)pentanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-14-6-10-16(11-7-14)20-18(22)4-3-5-19(23)21-17-12-8-15(2)9-13-17/h6-13H,3-5H2,1-2H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJJEDQKDUJPTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CCCC(=O)NC2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-fluorophenoxy)ethyl]-1H-imidazole](/img/structure/B5663269.png)

![2-pyridinyl{1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-4-piperidinyl}methanol](/img/structure/B5663273.png)

![1-[3-(diethylamino)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5663284.png)

![3-(tetrahydrofuran-3-yl)-5-[3-(3-thienyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B5663290.png)

![N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5663308.png)

![2-[4-(2-methylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5663326.png)

![methyl [(6-amino-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5663353.png)

![5-({4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5663355.png)

![N-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5663357.png)